N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide
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Overview
Description
N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Scientific Research Applications
N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
Target of Action
The primary target of N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide is the Serine/threonine-protein kinase Chk1 . This kinase is essential for checkpoint-mediated cell cycle arrest and activation of DNA repair in response to the presence of DNA damage or unreplicated DNA .
Mode of Action
This compound interacts with its target, the Serine/threonine-protein kinase Chk1, to induce checkpoint-mediated cell cycle arrest . This interaction allows the cell to halt the cell cycle and initiate DNA repair mechanisms in response to DNA damage or unreplicated DNA .
Biochemical Pathways
The interaction of this compound with Serine/threonine-protein kinase Chk1 affects the cell cycle checkpoint pathways . By inducing cell cycle arrest, the compound allows the cell to repair DNA damage or resolve issues with unreplicated DNA before proceeding with the cell cycle .
Pharmacokinetics
The compound’s interaction with its target, serine/threonine-protein kinase chk1, suggests that it may have good bioavailability .
Result of Action
The result of this compound’s action is the induction of cell cycle arrest and the activation of DNA repair mechanisms . This can lead to the resolution of DNA damage or unreplicated DNA, allowing the cell to safely proceed with the cell cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide typically involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its ability to inhibit COX enzymes with high specificity and potency sets it apart from other similar compounds .
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS2/c1-20-6-8-21(9-7-20)17-19-13-5-4-12(11-15(13)24-17)18-16(22)14-3-2-10-23-14/h2-5,10-11H,6-9H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMZMCNGMWKSNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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